N-(3-chloro-4-methylphenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H27ClN4O4 and its molecular weight is 422.91. The purity is usually 95%.
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Scientific Research Applications
Utility of Chloroacetonitrile in Constructing Novel Derivatives
The study by Khalil et al. (2017) demonstrates the utility of chloroacetonitrile in synthesizing novel pyrazole and thiazole derivatives through reactions with piperidine and various aromatic aldehydes, leading to compounds with potential pharmaceutical applications. This research exemplifies the methodologies applicable for constructing complex molecules with potential therapeutic uses, which could be relevant for synthesizing and studying compounds like the one specified (Khalil et al., 2017).
Biological Evaluation of Antimicrobial Nano-Materials
In another study, Mokhtari and Pourabdollah (2013) evaluated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and fungi. This indicates the potential biomedical applications of compounds with similar structural features, highlighting the research interest in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Synthesis and Biological Activities of Heterocyclic Compounds
Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from natural products, demonstrating significant COX-2 selectivity and possessing analgesic and anti-inflammatory activities. This research highlights the process of designing and synthesizing novel compounds for therapeutic purposes, which may provide a framework for investigating the biological activities of compounds like the one mentioned (Abu‐Hashem et al., 2020).
Comparative Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological profiles of chloroacetamide derivatives. This study is relevant for understanding the metabolism and safety of chemical compounds with chloroacetamide structures in biological systems (Coleman et al., 2000).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O4/c1-14-3-4-15(11-17(14)21)22-18(26)12-23-7-5-16(6-8-23)25-13-19(27)24(20(25)28)9-10-29-2/h3-4,11,16H,5-10,12-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPPWNLWORMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide |
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